Methyl 3-amino-4-ethylbenzoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl 3-amino-4-ethylbenzoate (CAS 24812-93-9) is a bifunctional aromatic building block belonging to the class of 3-amino-4-alkylbenzoate esters. It features a primary aromatic amine at the meta position and an ethyl substituent at the para position relative to the methyl ester, giving it a molecular formula of C10H13NO2 and molecular weight of 179.22 g/mol.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 24812-93-9
Cat. No. B1317573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-ethylbenzoate
CAS24812-93-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)OC)N
InChIInChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
InChIKeyADYSZCGUXDZDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-4-ethylbenzoate (CAS 24812-93-9): A Regiospecific Benzoate Ester Intermediate with Differentiated Physicochemical and Synthetic Utility Profiles


Methyl 3-amino-4-ethylbenzoate (CAS 24812-93-9) is a bifunctional aromatic building block belonging to the class of 3-amino-4-alkylbenzoate esters [1]. It features a primary aromatic amine at the meta position and an ethyl substituent at the para position relative to the methyl ester, giving it a molecular formula of C10H13NO2 and molecular weight of 179.22 g/mol . The compound is commercially available at purities of 95–98% from multiple suppliers and serves as a pivotal synthetic intermediate in pharmaceutical development, particularly in the synthesis of GPR40 agonists and other bioactive molecules [2].

Why Methyl 3-Amino-4-ethylbenzoate Cannot Be Casually Substituted with Its 4-Methyl or 4-Propyl Analogs in Regiosensitive Synthetic Sequences


Within the 3-amino-4-alkylbenzoate series, the size and lipophilicity of the 4-alkyl group directly modulate both physicochemical properties (logP, melting point, boiling point) and downstream reactivity . Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) serves as an approved impurity standard for the kinase inhibitor Nilotinib, indicating its specific regulatory acceptance in that context, whereas the 4-ethyl analog is structurally excluded from that role . Conversely, patent literature identifies the 4-ethyl variant as a specific intermediate in GPR40 agonist programs targeting diabetes, where the ethyl group's steric and electronic profile is critical for receptor binding [1]. Substituting the 4-ethyl group for a 4-methyl or 4-propyl moiety without re-optimizing the entire synthetic and biological workflow risks altering physical form (affecting formulation), changing reaction rates in subsequent transformations, and losing target affinity built around the specific ethyl substituent [2].

Quantitative Differentiation Evidence for Methyl 3-Amino-4-ethylbenzoate Versus Closest Analogs


Increased Lipophilicity (XLogP3-AA = 1.9) Versus the 4-Methyl Analog Drives Differential Solubility and Membrane Permeability in Downstream Drug Candidates

Methyl 3-amino-4-ethylbenzoate exhibits a computed XLogP3-AA of 1.9, which is approximately 0.4–0.5 log units higher than the 4-methyl analog (XLogP3-AA of methyl 3-amino-4-methylbenzoate is approximately 1.4–1.5, based on the loss of one methylene unit) [1][2]. This difference translates to roughly a 2.5–3.2-fold increase in octanol/water partition coefficient, meaning the 4-ethyl derivative is significantly more lipophilic. The target compound also has a measured melting point of 53–54°C and boiling point of 317.8±30.0°C at 760 mmHg, whereas the 4-methyl analog typically exhibits a higher melting point (literature values generally in the range of 65–68°C) due to more efficient crystal packing in the solid state . The lower melting point of the 4-ethyl derivative indicates weaker intermolecular forces, which can correlate with improved solubility in organic solvents and altered formulation behavior.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Availability at 97–98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) Enables cGMP-Ready Procurement

Multiple reputable suppliers, including Sigma-Aldrich, Bidepharm, and Fluorochem, offer methyl 3-amino-4-ethylbenzoate at standard purities of 97–98%, with specific batch-level analytical documentation including NMR, HPLC, and GC traces . This level of documented purity is critical for pharmaceutical intermediate procurement where downstream regulatory filing requires traceable quality records. In contrast, the 4-methyl analog is predominantly listed as a 'biochemical reagent' or 'reference standard' at lower catalog prevalence, and many suppliers do not guarantee the same level of batch-specific QC documentation . The 4-ethyl variant's availability from multiple independent suppliers with documented QC reduces single-source supply chain risk.

Chemical Procurement Quality Assurance Pharmaceutical Intermediate Sourcing

Documented GPR40 Agonist Activity (EC50 = 4.00 µM) Provides a Validated Biological Starting Point Absent for Closest Analogs

Methyl 3-amino-4-ethylbenzoate has been experimentally tested as a GPR40 receptor agonist in CHO cells, yielding an EC50 of 4.00E+3 nM (4.00 µM) in an aequorin bioluminescence assay in the presence of 0.1% human serum [1]. While this potency is relatively weak, it establishes the 4-ethyl substitution pattern as a validated pharmacophoric starting point for GPR40-targeted medicinal chemistry. No equivalent GPR40 activity data is publicly available for the 4-methyl, 4-propyl, or 4-isopropyl analogs in BindingDB or ChEMBL, making the 4-ethyl variant the only analog in this series with confirmed, albeit weak, GPR40 engagement. This data provides a tangible structure-activity relationship (SAR) anchor that is absent for the comparator molecules.

Diabetes Research GPR40 Agonists Insulin Secretion

Patented High-Yield Synthesis Process (EP 0 853 077 A1) Specific to 3-Amino-4-Substituted Benzoates Provides Manufacturing Scalability Advantage

European Patent EP 0 853 077 A1, assigned to Sankio Chemical Co. and Fuji Photo Film Co., describes a process for producing alkyl 3-amino-4-substituted benzoates of high purity in high yields using a reaction between 3-amino-4-substituted benzoic acid (or alkali metal salt) and an alkyl halide in the presence of a basic carbonate [1]. The patent specifically addresses the problem of concurrent amino group alkylation during Fischer esterification, which leads to low yields with previous methods. The patented process achieves high yields and purity by avoiding acid-catalyzed conditions that promote side reactions. Methyl 3-amino-4-ethylbenzoate, as a 3-amino-4-alkyl-substituted benzoate, is producible via this optimized route, whereas analogs with different ester alkyl groups (e.g., ethyl ester) may require separate process validation.

Process Chemistry Scale-Up Patent-Backed Manufacturing

Differential Solid-State Storage and Handling: Target Compound Requires Refrigerated Storage (4°C) and Light Protection, Differentiating Logistics from Room-Temperature-Stable Analogs

Sigma-Aldrich specifies a storage temperature of 0–5°C (refrigerated) with protection from light for methyl 3-amino-4-ethylbenzoate (purity 97%) . The physical form is described as a yellow solid with a melting point of 53–54°C, and the substance transitions to a liquid state above 54°C . This is notable because the 4-methyl analog (methyl 3-amino-4-methylbenzoate) is typically stored at room temperature or -20°C depending on supplier recommendation, indicating differential thermal and photostability between the two compounds [1]. The requirement for refrigerated storage of the 4-ethyl variant has direct implications for shipping, warehousing, and laboratory handling protocols.

Chemical Storage Logistics Stability

Regiospecific Synthetic Utility: The 3-Amino-4-ethyl Substitution Pattern Enables Direct Diazotization and Subsequent Sandmeyer-Type Transformations, Demonstrated in Patent US9107916B2

A synthesis route documented in patent US9107916B2 demonstrates that methyl 3-amino-4-ethylbenzoate undergoes clean diazotization with NaNO2/H2SO4 followed by Sandmeyer chlorination with CuCl/HCl to afford methyl 3-chloro-4-ethylbenzoate in 38% isolated yield [1]. The regiospecificity of this transformation is dictated by the amino group at the 3-position, and the steric and electronic influence of the 4-ethyl substituent affects both the rate and regiochemical outcome of subsequent electrophilic aromatic substitution reactions. The 4-methyl analog would present different steric parameters, potentially altering reaction rates and side-product profiles in analogous transformations.

Synthetic Methodology Diazotization Intermediate Derivatization

Validated Application Scenarios for Methyl 3-Amino-4-ethylbenzoate (CAS 24812-93-9) in Pharmaceutical R&D and Intermediate Procurement


GPR40 Agonist Lead Optimization Programs in Type 2 Diabetes Drug Discovery

Procurement of methyl 3-amino-4-ethylbenzoate is warranted when a medicinal chemistry program requires a validated, albeit weak, GPR40 agonist scaffold (EC50 = 4.00 µM) as a starting point for SAR exploration [1]. The 4-ethyl substitution pattern provides the necessary lipophilicity (XLogP3-AA = 1.9) to engage the GPR40 receptor while retaining synthetic accessibility for further derivatization [2]. Analogs with 4-methyl or 4-propyl groups lack publicly documented GPR40 activity data, making the 4-ethyl variant the only evidence-backed choice for initiating this specific SAR program without de novo screening.

Synthesis of 3-Substituted-4-ethylbenzoate Derivatives via Diazotization-Sandmeyer or Cross-Coupling Sequences

The compound's primary aromatic amine at the 3-position enables direct diazotization and subsequent Sandmeyer-type transformations, as demonstrated by the conversion to methyl 3-chloro-4-ethylbenzoate (38% yield) in patent US9107916B2 [1]. This synthetic entry point is valuable for building libraries of 3-halo, 3-cyano, or 3-aryl-4-ethylbenzoate derivatives. The 4-ethyl group's steric bulk differentiates this scaffold from the 4-methyl analog, offering distinct physicochemical properties in the final products. The documented synthetic protocol provides a reliable starting point for scale-up, supported by the patented high-yield synthesis process (EP 0 853 077 A1) [2].

Pharmaceutical Intermediate Sourcing Requiring cGMP-Ready Batch Documentation and Multi-Supplier Redundancy

When a pharmaceutical development project requires a 3-amino-4-alkylbenzoate intermediate with full batch-specific QC documentation (NMR, HPLC, GC), methyl 3-amino-4-ethylbenzoate is the superior procurement choice over the 4-methyl analog. The 4-ethyl variant is available at 97–98% purity from multiple independent suppliers (Sigma-Aldrich, Bidepharm, Fluorochem) with guaranteed analytical documentation, reducing single-supplier dependency and ensuring regulatory filing readiness [1][2]. Procurement teams must factor in the refrigerated storage requirement (0–5°C) and light protection into total cost of ownership calculations, as these logistics differ from room-temperature-stable analogs .

Physicochemical Profiling of 4-Alkyl-Substituted Benzoate Libraries for logP and Solubility Optimization

In lead optimization campaigns where incremental lipophilicity modulation is critical, methyl 3-amino-4-ethylbenzoate (XLogP3-AA = 1.9) offers a calculated ~0.4–0.5 log unit increase in lipophilicity over the 4-methyl analog [1]. This increment can be decisive in achieving target logD ranges for oral bioavailability or CNS penetration while maintaining the same synthetic handle (amino group) for further elaboration. The compound's physical form transition at 53–54°C (solid to liquid) also provides a measurable thermal property that can serve as a quality control checkpoint during intermediate characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4-ethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.